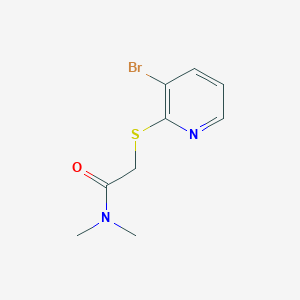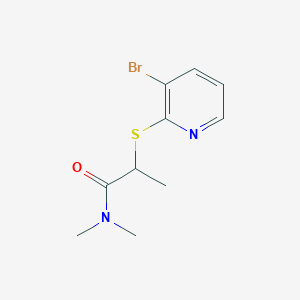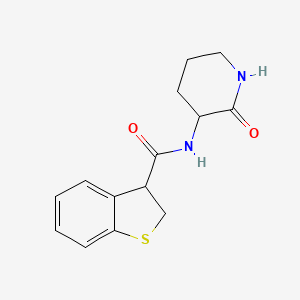
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide, also known as MPDC, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry.
作用机制
The mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to act by inhibiting certain enzymes and proteins that are involved in cell growth, apoptosis, and protein aggregation. Specifically, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In addition, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to inhibit the activity of heat shock proteins, which are involved in protein folding and aggregation.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, the induction of apoptosis, the inhibition of protein aggregation, and the protection of dopaminergic neurons. In addition, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to have low toxicity and good bioavailability, making it an attractive candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the main advantages of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide for lab experiments is its high purity, which allows for accurate and reproducible results. In addition, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to have low toxicity, making it a safe and reliable compound for use in cell culture and animal studies. However, one limitation of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide is its relatively high cost, which may limit its use in large-scale experiments.
未来方向
There are several potential future directions for the study of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide. One area of interest is the development of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide derivatives with improved potency and selectivity for specific disease targets. In addition, further studies are needed to fully understand the mechanism of action of N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide and its potential applications in the treatment of various diseases. Finally, the development of new synthesis methods for N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide and its derivatives may lead to more cost-effective and efficient production methods.
合成方法
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 2-bromo-1-(pyridin-2-ylmethyl)-1H-benzo[d]imidazole with N-methylthiourea in the presence of a base. The resulting intermediate is then subjected to a series of reactions that ultimately yield N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide in high purity.
科学研究应用
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been the subject of several scientific studies due to its potential applications in medicinal chemistry. Specifically, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has shown promise as a potential treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Finally, N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide has been shown to protect dopaminergic neurons, which are affected in Parkinson's disease.
属性
IUPAC Name |
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-18(10-12-6-4-5-9-17-12)16(19)14-11-20-15-8-3-2-7-13(14)15/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEYMAXRIZTYBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=N1)C(=O)C2CSC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-2-ylmethyl)-2,3-dihydro-1-benzothiophene-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)



![2-[(3-Bromopyridin-2-yl)sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7593959.png)
![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)


![2,3-dimethyl-N-[(6-methylpyridin-3-yl)methyl]thiomorpholine-4-carboxamide](/img/structure/B7593988.png)
![1-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-3-[(3-ethyl-1H-pyrazol-5-yl)methyl]urea](/img/structure/B7594003.png)
![N-[(2-tert-butyloxan-3-yl)methyl]methanesulfonamide](/img/structure/B7594007.png)

![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-2,3-dihydro-1-benzothiophene-3-carboxamide](/img/structure/B7594021.png)
